molecular formula C9H8BrF B11889354 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene

1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene

Cat. No.: B11889354
M. Wt: 215.06 g/mol
InChI Key: NCGAFRYYSTZGHV-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where a bromopropenyl group and a fluorine atom are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene typically involves the bromination of 1-propenyl-2-fluorobenzene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the propenyl group. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form saturated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 1-(3-Hydroxyprop-1-en-2-yl)-2-fluorobenzene, 1-(3-Cyanoprop-1-en-2-yl)-2-fluorobenzene.

    Addition: 1-(3,3-Dibromopropyl)-2-fluorobenzene, 1-(3-Bromopropyl)-2-fluorobenzene.

    Oxidation: this compound epoxide.

    Reduction: 1-(3-Bromopropyl)-2-fluorobenzene.

Scientific Research Applications

1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The propenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

  • 1-(3-Bromoprop-1-en-2-yl)benzene
  • 1-(3-Bromoprop-1-en-2-yl)-4-fluorobenzene
  • 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene

Comparison: 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling point, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGAFRYYSTZGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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